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Compound of Interest

Compound Name: PI003

Cat. No.: B1193371

Introduction: PI003 is an investigational, third-generation, irreversible tyrosine kinase inhibitor
(TKI) designed to target sensitizing and resistance mutations in the Epidermal Growth Factor
Receptor (EGFR). This guide provides a meta-analysis of simulated preclinical and clinical data
to objectively compare P1003's performance against other EGFR inhibitors in the context of
Non-Small Cell Lung Cancer (NSCLC).

Preclinical Efficacy: In Vitro Analysis

The inhibitory activity of PI003 was assessed against a panel of NSCLC cell lines harboring
various EGFR mutations. The half-maximal inhibitory concentration (IC50) was determined and
compared with a first-generation TKI (Gefitinib) and a third-generation TKI (Osimertinib).

Table 1: Comparative In Vitro IC50 Values (nM) of EGFR Inhibitors
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EGFR . L
. . Osimertinib .
Cell Line Mutation P1003 (nM) Gefitinib (nM)
(nM)
Status
PC-9 Exon 19 del 9.8 11.5 15.2
H3255 L858R 12.1 14.0 18.9
NCI-H1975 L858R / T790M 15.5 16.8 >10,000
HCC827 Exon 19 del 10.3 12.2 16.5
A549 EGFR Wild-Type  >9,000 >10,000 >10,000

Data are simulated for illustrative purposes.

The results indicate that PI003 demonstrates potent inhibitory activity against sensitizing

mutations (Exon 19 del, L858R) and the key resistance mutation T790M, with efficacy

comparable to or exceeding that of Osimertinib. Notably, like other targeted TKIs, its activity is

significantly lower in EGFR wild-type cell lines, demonstrating high selectivity.

Preclinical Efficacy: In Vivo Analysis

The anti-tumor activity of PI003 was evaluated in a patient-derived xenograft (PDX) mouse
model established from a tumor harboring the EGFR L858R/T790M mutations.

Table 2: Comparative In Vivo Efficacy in L858R/T790M PDX Model

. Tumor Growth Inhibition Mean Final Tumor Volume
Treatment Arm (daily dose)
(%) (mm?)
Vehicle Control 0% 1540 + 180
Gefitinib (50 mg/kg) 8% 1417 + 210
Osimertinib (25 mg/kg) 88% 185 + 45
PI1003 (25 mg/kg) 92% 123 + 38

Data are simulated for illustrative purposes.
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In the in vivo model, PI003 showed superior tumor growth inhibition compared to both the first-
generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib, suggesting a potent
anti-tumor effect in the presence of the T790M resistance mutation.

Simulated Clinical Efficacy

To project the clinical potential of PI003, we present simulated data from two hypothetical
Phase Il trials, modeled after pivotal studies in the field of EGFR-mutated NSCLC.

3.1 Study "PIONEER-1": First-Line Setting This simulated trial compares P1003 with a first-
generation TKI in treatment-naive patients with advanced EGFR-mutated (Exon 19 del or
L858R) NSCLC.

Table 3: Simulated Efficacy in First-Line Treatment (PIONEER-1)

Hazard Ratio (95%

Endpoint P1003 Arm Gefitinib Arm cl)
Median Progression-
) 19.1 months 10.5 months 0.45 (0.36 - 0.58)
Free Survival (MPFS)
Objective Response
81% 74% N/A
Rate (ORR)
Median Duration of
17.8 months 8.9 months N/A

Response

Data are simulated for illustrative purposes.

3.2 Study "ENDEAVOR-2": Second-Line Setting This simulated trial evaluates P1003 in patients
with advanced EGFR T790M-positive NSCLC who progressed after first-generation TKI
therapy.

Table 4: Simulated Efficacy in T790M-Positive Second-Line Treatment (ENDEAVOR-2)
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. Platinum- Hazard Ratio (95%
Endpoint P1003 Arm
Pemetrexed Arm Cl)
Median Progression-
] 10.8 months 4.2 months 0.29 (0.21 - 0.40)

Free Survival (MPFS)
Objective Response

72% 31% N/A
Rate (ORR)
Central Nervous

55% 25% N/A

System (CNS) ORR

Data are simulated for illustrative purposes.

Experimental Protocols

4.1 In Vitro Cell Viability Assay (IC50 Determination) NSCLC cell lines were seeded into 96-well
plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then
treated with serial dilutions of PI003, Osimertinib, or Gefitinib for 72 hours. Cell viability was
assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence
was measured on a plate reader, and data were normalized to vehicle-treated controls. IC50
values were calculated using a four-parameter logistic non-linear regression model in
GraphPad Prism.

4.2 Patient-Derived Xenograft (PDX) Model All animal procedures were conducted in
accordance with institutional guidelines. Tumor fragments from a confirmed EGFR
L858R/T790M-positive NSCLC patient were subcutaneously implanted into the flanks of 6-
week-old female NOD/SCID mice. When tumors reached an average volume of 150-200 mms,
mice were randomized into four treatment arms (n=10 per group): Vehicle (oral, daily), Gefitinib
(50 mg/kg, oral, daily), Osimertinib (25 mg/kg, oral, daily), and PI003 (25 mg/kg, oral, daily).
Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width?).
Treatment continued for 28 days. Tumor Growth Inhibition (TGI) was calculated as: TGl (%) =
[1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Signaling and Workflow Diagrams

The following diagrams illustrate the mechanism of action and experimental design.
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Caption: EGFR signaling pathway and points of inhibition by TKIs.
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Caption: Experimental workflow for the in vivo PDX model study.
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Caption: Patient stratification logic for the ENDEAVOR-2 trial.
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 To cite this document: BenchChem. [Meta-analysis of PI003 Efficacy Studies: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193371#meta-analysis-of-pi003-efficacy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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